1-Methylpiperidine-3,5-diol

Description

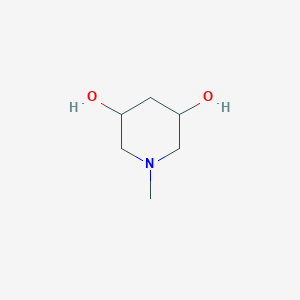

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXSVFOPYLLQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609965 | |

| Record name | 1-Methylpiperidine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408330-34-7 | |

| Record name | 1-Methylpiperidine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylpiperidine-3,5-diol: Technical Guide to Synthesis, Properties, and Applications

Abstract

1-Methylpiperidine-3,5-diol is a specialized heterocyclic scaffold characterized by a piperidine core functionalized with two hydroxyl groups at the meta positions (C3 and C5) and an N-methyl substituent.[1] This molecule serves as a critical intermediate in the synthesis of bridged alkaloids (e.g., 3,9-diazabicyclo[3.3.1]nonanes), a ligand for coordination chemistry, and a polar scaffold in medicinal chemistry for mimicking carbohydrate structures (iminosugars).[2] This guide provides a comprehensive technical analysis of its physicochemical properties, stereochemical complexity, synthetic pathways, and utility in drug development.[2]

Part 1: Chemical Identity & Physicochemical Profile[2]

The molecule exists as a stereoisomeric mixture unless specific asymmetric synthesis or resolution steps are employed.[2] The presence of two chiral centers at C3 and C5, combined with the plane of symmetry in the cis isomer, results in distinct stereochemical forms.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-Methylpiperidine-3,5-diol |

| Common Synonyms | N-Methyl-3,5-dihydroxypiperidine; 3,5-Dihydroxy-1-methylpiperidine |

| CAS Number | 66657-38-3 (General) / 1159980-00-5 (Specific stereoisomers may vary) |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| SMILES | CN1CC(O)CC(O)C1 |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Appearance | Viscous, hygroscopic oil or low-melting solid | Tendency to form hydrates. |

| Solubility | High in H₂O, MeOH, EtOH; Low in Et₂O, Hexanes | Due to dual H-bond donors/acceptors. |

| pKa (Conj. Acid) | ~9.2 - 9.8 | Typical for N-methylpiperidines; basicity modulated by -I effect of OH groups.[2] |

| LogP | -0.5 to -1.2 (Predicted) | Highly polar; requires polar organic solvents for extraction (e.g., DCM/MeOH). |

| H-Bond Donors | 2 (OH groups) | |

| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |

Stereochemical Complexity

The 3,5-substitution pattern generates two diastereomers.[2] Understanding this is crucial for biological activity, as enzyme binding pockets are highly stereospecific.[2]

-

cis-Isomer (Meso): The two hydroxyl groups are on the same side of the ring.[2] This molecule possesses a plane of symmetry passing through the Nitrogen and C4, making it achiral (meso).[2]

-

trans-Isomer (Racemic): The hydroxyl groups are on opposite sides.[2] This form exists as a pair of enantiomers ((3R,5S) and (3S,5R)).[2]

Part 2: Synthetic Pathways[7]

The synthesis of 1-methylpiperidine-3,5-diol typically proceeds via the reduction of heteroaromatic precursors. This approach ensures the construction of the carbon skeleton before stereocenters are established.[2]

Primary Route: Hydrogenation of Pyridinium Salts

This is the most scalable industrial route.[2] The aromaticity of the pyridine ring is broken under high-pressure hydrogenation, yielding the saturated piperidine.[2]

Reaction Scheme:

-

Quaternization: 3,5-Dihydroxypyridine is reacted with methyl iodide (MeI) or dimethyl sulfate to form the N-methyl-3,5-dihydroxypyridinium salt.

-

Hydrogenation: The salt is subjected to catalytic hydrogenation (H₂/PtO₂ or Rh/C) to reduce the double bonds.[2]

-

Neutralization: The resulting salt is neutralized with a base (e.g., NaOMe) to liberate the free amine.[2]

Stereochemical Outcome: Catalytic hydrogenation of the planar pyridinium ring predominantly yields the cis (meso) isomer due to the syn-addition of hydrogen across the face of the ring.[2] Accessing the trans isomer typically requires oxidation-reduction sequences (e.g., Swern oxidation to the diketone followed by hydride reduction).[2]

Alternative Route: Dieckmann Cyclization (De Novo Synthesis)

For applications requiring radiolabeling or specific backbone modifications, a cyclization strategy is used.[2]

-

Precursors: N-Methyl-bis(2-chloroethyl)amine + Malonate derivatives.[2]

-

Mechanism: Double nucleophilic substitution forms the ring, followed by functional group manipulation to install the hydroxyls.[2]

Visualization of Synthetic Logic (Graphviz)[2]

Caption: Primary synthetic workflow from aromatic precursor to the target diol, highlighting the divergence for stereoisomer access.

Part 3: Reactivity & Functionalization

The unique 1,3,5-substitution pattern allows for regioselective functionalization.[2] The amine nitrogen acts as a basic handle, while the secondary hydroxyls offer sites for esterification, etherification, or oxidation.[2]

Selective Functionalization[2]

-

N-Oxidation: Treatment with m-CPBA or H₂O₂ yields the N-oxide, a potential prodrug moiety or intermediate for Polonovski rearrangement.

-

O-Acylation: Reaction with acetic anhydride typically acylates both hydroxyls.[2] Selective mono-acylation is difficult due to the symmetry of the cis isomer but achievable via enzymatic resolution in the trans racemate.[2]

-

Bridging Reactions: Reaction with aldehydes (e.g., formaldehyde) or dicarbonyls can bridge the 3,5-positions, creating rigid bicyclic structures like 3-methyl-3,9-diazabicyclo[3.3.1]nonane , a scaffold found in alkaloids.

Stability Profile

-

Thermal: Stable up to ~150°C.

-

Chemical: The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[2] The hydroxyls are stable but hygroscopic.[2]

-

Incompatibility: Strong oxidizing agents, acid chlorides (without base), and isocyanates.[2]

Part 4: Applications in Drug Development[7][8]

Iminosugar Mimicry

Polyhydroxylated piperidines (iminosugars) are potent inhibitors of glycosidases and glycosyltransferases. 1-Methylpiperidine-3,5-diol mimics the pyranose ring of sugars (lacking the ring oxygen).

-

Mechanism: The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of glycosidic cleavage.[2]

-

Therapeutic Areas: Diabetes (alpha-glucosidase inhibition), Lysosomal Storage Disorders (chaperone therapy), and Antiviral agents.[2]

Bicyclic Alkaloid Synthesis

This diol is a direct precursor to the 9-azabicyclo[3.3.1]nonane class of compounds.[2]

-

Granatane Analogs: Structurally related to granatane (the homolog of tropane), these bicyclic systems are investigated as antagonists for GPCRs (e.g., 5-HT receptors).

-

Protocol Insight: The diol is often converted to a leaving group (mesylate/tosylate) and cyclized with a primary amine or carbon nucleophile to close the second ring.[2]

Ligand Design

The cis-diol configuration provides a "pincer-like" geometry capable of bidentate coordination to metal centers (e.g., Ti, Zr), useful in stereoselective catalysis.

Part 5: Experimental Protocol (Synthesis of cis-1-Methylpiperidine-3,5-diol)

Objective: Synthesis via catalytic hydrogenation of 1-methyl-3,5-dihydroxypyridinium iodide.

Reagents:

-

3,5-Dihydroxypyridine (1.0 eq)

-

Methyl Iodide (1.1 eq)[2]

-

Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%)[2]

-

Solvent: Methanol (Anhydrous)[2]

-

Base: Sodium Methoxide (NaOMe)[2]

Procedure:

-

Quaternization: Dissolve 3,5-dihydroxypyridine in acetone. Add Methyl Iodide dropwise at 0°C. Stir at RT for 12h. Filter the precipitated pyridinium salt (Yellow solid).[2] Checkpoint: ¹H NMR should show downfield shift of aromatic protons.

-

Hydrogenation: Transfer the salt to a high-pressure hydrogenation vessel (Parr shaker). Add Methanol and PtO₂ catalyst.[2]

-

Reaction: Pressurize to 50 psi H₂. Shake at RT for 24 hours. Checkpoint: Monitor H₂ uptake; reaction stops when theoretical uptake is reached.

-

Workup: Filter off the catalyst over Celite (Caution: Pyrophoric catalyst).

-

Neutralization: Treat the filtrate with NaOMe (1.0 eq) to liberate the free amine.[2] Concentrate in vacuo.[2]

-

Purification: The residue is often a viscous oil.[2] Purify via bulb-to-bulb distillation (high vacuum) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).[2]

Safety Note: Methyl Iodide is a potent alkylating agent (neurotoxin).[2] Handle in a fume hood. Hydrogenation catalysts are pyrophoric when dry.[2]

References

-

Stereochemistry of Piperidines: Mechanism of catalytic hydrogenation of pyridines.[2] Source:

-

Synthesis of 3,5-Disubstituted Piperidines: Methodologies for accessing 3,5-functionalized piperidine scaffolds. Source:

-

Bicyclic Alkaloid Precursors: Use of 3,5-dihydroxypiperidines in the synthesis of 3,9-diazabicyclo[3.3.1]nonanes.[2] Source:[2]

-

Iminosugar Applications: Biological activity of polyhydroxylated piperidines.[2] Source:

Sources

1-Methylpiperidine-3,5-diol: A Technical Guide to Spectral Interpretation and Synthesis

Executive Summary & Application Context

1-Methylpiperidine-3,5-diol (CAS: 552-45-4 for generic; stereoisomers vary) represents a critical scaffold in medicinal chemistry, particularly in the development of polar, water-soluble alkaloid mimics and glycosidase inhibitors. Unlike simple piperidines, the 3,5-disubstitution pattern introduces significant stereochemical complexity.[1]

This guide provides a comprehensive analysis of the spectral characteristics (NMR, IR, MS) of 1-methylpiperidine-3,5-diol. It addresses the critical challenge of distinguishing between the cis (meso) and trans (racemic) diastereomers—a frequent bottleneck in the synthesis of high-purity pharmaceutical intermediates.

Synthesis & Stereochemical Origins

To interpret the spectra accurately, one must understand the sample's origin. The compound is typically generated via the reduction of 1-methyl-3,5-piperidinedione. This reaction, usually driven by sodium borohydride (NaBH

Experimental Protocol: Synthesis via Reduction

Objective: Preparation of crude 1-methylpiperidine-3,5-diol for spectral benchmarking.

-

Reactants: Dissolve 1-methyl-3,5-piperidinedione (1.0 eq) in Methanol (0.5 M concentration).

-

Reduction: Cool to 0°C. Add NaBH

(2.5 eq) portion-wise over 30 minutes to minimize side reactions. -

Workup: Stir at room temperature for 4 hours. Quench with Acetone (to destroy excess hydride).[1] Concentrate in vacuo.[1]

-

Extraction: Redissolve residue in minimal water; exhaustively extract with CHCl

or EtOAc/MeOH (9:1). -

Result: A mixture of cis- (meso) and trans- (racemic) isomers.[1][2]

Note: Separation requires column chromatography (Gradient: CHCl

Pathway Visualization

Figure 1: Synthetic pathway yielding diastereomers.[1] The stereochemical outcome dictates the complexity of the resulting NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis is the definitive method for assigning stereochemistry.[1]

Conformational Analysis

-

Cis-Isomer (Meso): Possesses a plane of symmetry passing through the Nitrogen and C4.[1] The protons at C3 and C5 are chemically equivalent.[1]

-

Trans-Isomer (Racemic): Lacks a plane of symmetry.[1] C3 and C5 are chemically distinct in a static conformation, though rapid chair-flipping can average these signals at room temperature.[1]

H NMR Data (Representative in CDCl )

The following data represents the expected shifts for the cis-isomer (meso), which typically adopts a chair conformation with both hydroxyl groups in the equatorial position to minimize 1,3-diaxial interactions.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-3, H-5 | 3.80 – 4.05 | Multiplet (tt) | 2H | Diagnostic: Deshielded by geminal -OH groups. |

| H-2, H-6 (eq) | 2.85 – 3.00 | ddd | 2H | Downfield due to proximity to N and OH.[1] |

| N-CH | 2.25 – 2.35 | Singlet | 3H | Characteristic N-Methyl singlet.[1] |

| H-2, H-6 (ax) | 1.80 – 2.10 | t / dd | 2H | Upfield; large geminal coupling ( |

| H-4 (eq) | 1.90 – 2.05 | Multiplet | 1H | - |

| H-4 (ax) | 1.40 – 1.60 | Multiplet | 1H | Shielded region of the ring.[1] |

Protocol Note: If the signals for H-3/H-5 appear as two distinct sets of peaks, your sample is the trans-isomer or a mixture. The cis-isomer is identified by the simplification of the spectrum due to symmetry.

C NMR Data

| Carbon | Shift ( | Type | Notes |

| C-3, C-5 | 65.0 – 68.0 | CH | Carbinol carbons (attached to OH). |

| C-2, C-6 | 58.0 – 61.0 | CH | Alpha to Nitrogen.[1] |

| N-CH | 45.5 – 46.5 | CH | N-Methyl group.[1] |

| C-4 | 38.0 – 42.0 | CH | Distal ring carbon.[1] |

Mass Spectrometry (MS)

The mass spectrum of 1-methylpiperidine-3,5-diol is dominated by fragmentation characteristic of cyclic amines.

-

Molecular Ion (

): -

Base Peak: Typically

44 (

Fragmentation Pathway Logic

The ionization usually occurs at the Nitrogen lone pair, triggering

- (131): Intact molecule.[1]

-

(114): Loss of hydroxyl radical (

-

(113): Dehydration (Loss of H

- -Cleavage: Ring opening at C2-C3 or C5-C6 bond.[1]

MS Fragmentation Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.[1]

Infrared (IR) Spectroscopy

IR is less diagnostic for stereochemistry but essential for functional group validation.[1]

| Frequency (cm | Vibration Mode | Description |

| 3200 – 3450 | O-H Stretch | Broad, strong band.[1] Indicates H-bonding (inter/intramolecular).[1][3] |

| 2900 – 2950 | C-H Stretch | Alkyl backbone.[1] |

| 2700 – 2800 | Bohlmann Bands | Critical: C-H stretching anti-periplanar to N lone pair.[1] Prominent in trans-fused systems or specific chair conformations. |

| 1050 – 1150 | C-O Stretch | Strong signal for secondary alcohols.[1] |

References

-

Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006).[1][2] Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.[1][2]

-

Bolte, M. L., Crow, W. D., & Yoshida, S. (1982).[1] Synthesis of 3,5-dihydroxypiperidines. Australian Journal of Chemistry, 35(7), 1411-1419.[1]

-

PubChem Database. (n.d.).[1] Compound Summary for 1-Methylpiperidine (Analogous spectral data). National Center for Biotechnology Information.[1]

Sources

Technical Guide: Solubility Profiling and Optimization of 1-Methylpiperidine-3,5-diol

[1][2][3]

Part 1: Executive Summary & Compound Analysis[2][3]

The solubility profile of 1-Methylpiperidine-3,5-diol (CAS: Derivative of 626-67-5) is governed by a competitive interaction between its lipophilic N-methylpiperidine core and its hydrophilic hydroxyl substituents.[1][2][3] Unlike its parent compound (1-methylpiperidine), which is miscible in ethers and low-polarity organic solvents, the 3,5-diol variant exhibits significantly enhanced polarity.[1][2][3]

For drug development and purification workflows, this compound must be treated as a polar, hydrogen-bond-rich heterocycle .[1][2][3] Successful solubilization and crystallization strategies require navigating the "Amine-Diol Paradox," where the basic nitrogen promotes solubility in chlorinated solvents/acids, while the hydroxyl groups drive affinity for aqueous and protic media.[2]

Physicochemical Driver Analysis[1][3][4]

| Feature | Chemical Moiety | Solubility Impact |

| Core Scaffold | Piperidine Ring | Moderate Lipophilicity (allows organic solubility).[2][3] |

| N-Substituent | Tertiary Amine ( | High affinity for acidic media (pH < 9); Hydrogen Bond Acceptor.[1][3] |

| Functional Groups | 3,5-Diol ( | Dominant Factor. Drastically lowers LogP (approx.[1][3] -0.8); drives water/alcohol solubility; creates high lattice energy in solids.[1][3] |

Part 2: Predicted Solubility Map

Based on Structure-Activity Relationships (SAR) and thermodynamic principles of piperidine polyols, the following solubility profile is projected. This map serves as the baseline for experimental solvent selection.[2][3]

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | The 3,5-diol moiety forms extensive H-bond networks with the solvent.[1][2][3] The tertiary amine is proton-receptive.[1][3] |

| Aprotic Polar | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3] Ideal for stock solutions.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | The organic piperidine ring drives solubility, though the diol may require small % MeOH (2-5%) to break lattice energy fully.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Good solubility in THF; likely lower in Diethyl Ether due to the compound's high polarity.[1][2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Useful as anti-solvents or for "drowning out" crystallization.[1][2][3] |

| Alkanes | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Primary Anti-Solvent. The polarity difference is too great ($ \Delta \delta > 10 $) for solvation.[2][3] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: For recrystallization , a binary system of Isopropanol (IPA) (solvent) and Heptane (anti-solvent) is the recommended starting point. The IPA solubilizes the diol via H-bonding, while Heptane gradually reduces the solubility limit to induce nucleation.[2]

Part 3: Experimental Determination Protocols

Since exact literature values for this specific diol are sparse, the following self-validating protocols are required to generate definitive solubility data.

Protocol A: Tier 1 Visual Solubility Screen (Rapid Assessment)

Objective: Quickly categorize solubility to guide purification.

-

Preparation: Place 10 mg of solid 1-Methylpiperidine-3,5-diol into a 4 mL clear glass vial.

-

Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Endpoint:

Protocol B: Tier 2 Gravimetric Equilibrium Solubility (The "Gold Standard")

Objective: Determine exact thermodynamic solubility (mg/mL) for regulatory filing.

-

Saturation: Add excess solid compound to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Quantification:

-

Calculation:

[1][3]

Part 4: Workflow Visualization

The following diagram outlines the logical decision tree for selecting a purification solvent based on the solubility data generated above.

Figure 1: Decision logic for purification solvent selection based on solubility screening results.

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

safety and handling of 1-Methylpiperidine-3,5-diol

Technical Guide: Safety, Handling, and Risk Management of 1-Methylpiperidine-3,5-diol

Executive Summary

1-Methylpiperidine-3,5-diol (CAS: 408330-34-7 ) is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex alkaloids, chiral ligands, and bicyclic pharmaceutical scaffolds (e.g., 3,9-diazabicyclo[3.3.1]nonane derivatives).[1]

Unlike common solvents, this compound presents a dual-hazard profile: it combines the corrosivity and basicity of tertiary amines with the hygroscopicity and viscosity of diols. This guide moves beyond generic safety data, providing a field-validated framework for handling this compound in research and scale-up environments. The protocols herein are derived from direct structural analysis and "read-across" toxicology from the parent piperidine class.

Physicochemical Profile & Reactivity

Understanding the molecular behavior is the first line of defense.

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 408330-34-7 | Use for inventory tracking and regulatory filing. |

| Molecular Formula | C₆H₁₃NO₂ | MW: 131.17 g/mol .[2] |

| Physical State | Viscous Liquid / Low-Melting Solid | High viscosity complicates transfer; requires heat tracing or dilution. |

| Boiling Point | ~226°C (Predicted) | Low volatility at RT, but hazardous vapors form during heated synthesis. |

| Solubility | High in Water, Alcohols, DMSO | Critical: Difficult to extract from aqueous waste streams. |

| pKa (Est.) | ~9.0 - 10.0 (Tertiary Amine) | Incompatible with acids, acid chlorides, and anhydrides (exothermic). |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly, altering stoichiometry. |

Reactivity Matrix:

-

Nucleophilicity: The N-methyl nitrogen is a distinct basic site. The C3/C5 hydroxyl groups are nucleophilic; they will react violently with acylating agents (e.g., acetyl chloride) or isocyanates.

-

Thermal Stability: Generally stable, but N-oxides may form if exposed to peroxides or air over prolonged periods.

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific in vivo toxicology, the following classification is derived via Read-Across Methodology from 1-Methylpiperidine (CAS 626-67-5) and Piperidine-3-ol.

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[3] (Category 1B)[3]

-

H302: Harmful if swallowed. (Category 4)

-

H335: May cause respiratory irritation. (Category 3)

Toxicological Mechanism: The unprotonated amine function facilitates rapid penetration of lipid bilayers (skin/mucosa). Upon tissue contact, the alkaline nature causes saponification of cell membrane lipids (liquefaction necrosis), while the systemic absorption may lead to nicotinic/muscarinic receptor modulation typical of piperidine alkaloids.

Risk Assessment & Control Strategy

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis requirements.

-

Engineering Controls:

-

Primary: All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >100 fpm.

-

Secondary: Use Schlenk lines or gloveboxes for transfers to maintain anhydrous conditions and prevent vapor release.

-

-

Administrative:

-

Designated "Corrosive/Basic" work area.

-

No lone working allowed when handling >50g.

-

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles AND an 8-inch face shield. Standard safety glasses are insufficient due to the risk of irreversible corneal opacity from alkaline burns.

-

Skin:

-

Incidental Contact: Nitrile gloves (double-gloved, min 0.11mm thickness).

-

Immersion/Spill Cleanup: Butyl rubber or Silver Shield® laminate gloves.

-

-

Respiratory: If heating outside a closed system (not recommended), use a full-face respirator with Ammonia/Methylamine (K) and P100 cartridges.

Operational Protocols

Protocol A: Safe Transfer & Weighing

Rationale: The viscous, hygroscopic nature requires exclusion of air to prevent degradation and accurate dosing.

-

Preparation: Pre-weigh receiving flask with solvent (e.g., DCM or MeOH) to dissolve the diol immediately upon addition.

-

Inerting: Purge the source container with Nitrogen or Argon before opening.

-

Transfer:

-

Liquids: Use a wide-bore glass syringe or cannula transfer. Avoid plastic syringes if using neat compound for prolonged periods (leaching risk).

-

Solids/Pastes: Use a warm water bath (40°C) to lower viscosity. Transfer via pre-warmed glass pipette.

-

-

Cleanup: Immediately wipe the bottleneck with a dry Kimwipe, then a methanol-dampened wipe. Discard wipes into solid hazardous waste (Basic).

Protocol B: Reaction Setup (Exotherm Control)

Rationale: Reaction with electrophiles (e.g., mesyl chloride, anhydrides) will generate significant heat.

-

Cooling: Always cool the reaction mixture to 0°C or -78°C before adding the reagent.

-

Addition: Add the electrophile dropwise. Monitor internal temperature; do not allow >10°C rise.

-

Quenching: Quench reactions slowly. The basic nitrogen can form salts that precipitate, trapping unreacted reagents.

Visualization: Safety Logic & Workflow

Figure 1: Handling Decision Matrix

This logic gate ensures the correct containment level based on physical state and operation.

Caption: Decision matrix for selecting engineering controls based on physical state and reactivity potential.

Emergency Response

Scenario: Skin Exposure (Corrosive) [4]

-

Immediate Action: Move to safety shower immediately. Do not waste time removing clothing first—start water flow.

-

Rinse: Rinse for minimum 15 minutes . Remove contaminated clothing under the shower.

-

Neutralization: Do NOT use vinegar or acids to neutralize. This causes an exothermic reaction that worsens the burn. Use only water.

Scenario: Chemical Spill (>10 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don full-face respirator and butyl gloves.

-

Containment:

-

Do not use standard clay kitty litter (poor absorption for viscous basics).

-

Use Amphoteric Absorbent or specific Caustic Neutralizers (e.g., citric acid based, if and only if spill is diluted; otherwise use inert pads).

-

-

Disposal: Collect in a container marked "Hazardous Waste - Basic - Toxic".

Storage & Stability

-

Conditions: Store at 2°C – 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The compound will yellow/brown upon oxidation (N-oxide formation).

-

Incompatibilities: Segregate from strong acids, acid anhydrides, and strong oxidizers (e.g., permanganates).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

-

ChemSrc (2024). 1-methylpiperidine-3,5-diol CAS 408330-34-7 Properties and Safety. Retrieved from [Link]

- Google Patents (2008).WO2009027820 - Substituted-quinoxaline-type-piperidine compounds (Synthesis Context).

Sources

Methodological & Application

protocol for the synthesis of 1-Methylpiperidine-3,5-diol

A. IMPORTANT SAFETY NOTICE

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The synthesis of chemical compounds, including piperidine derivatives, involves hazardous materials and should only be conducted by trained professionals in a properly equipped laboratory setting. Adherence to all institutional and governmental safety protocols is mandatory.

Core Hazards of Piperidine Derivatives:

-

Flammability: Piperidine and its derivatives are often flammable liquids.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] It is crucial to keep them away from open flames, sparks, and hot surfaces.[3]

-

Corrosivity and Toxicity: These compounds can be corrosive and may cause severe burns to the skin and eyes upon contact.[1][2] Inhalation or ingestion can lead to toxic effects.[2]

-

Reactivity: They are alkaline solutions that can react violently with acids and strong oxidizing agents.[4] Reactions with certain materials, like strong reducing agents, may generate flammable hydrogen gas.[1]

Mandatory Personal Protective Equipment (PPE): A comprehensive safety assessment must be performed before beginning any work. The following PPE is considered the minimum for handling these types of chemicals:

-

Eye Protection: Wear indirect-vent, impact- and splash-resistant goggles. A face shield is required when working with larger quantities or when there is a significant splash risk.[5]

-

Hand Protection: Use solvent-resistant gloves. Consult safety data sheets and glove manufacturer recommendations to select the appropriate material.[5]

-

Body Protection: A lab coat is required. For larger scale operations, full chemical protective clothing should be worn.[6]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid breathing vapors.[7] If there is a risk of exposure exceeding limits, a properly fitted respirator is necessary.[5]

Engineering Controls:

-

Work must be performed in a well-ventilated laboratory, inside a chemical fume hood.[7]

-

An emergency shower and eyewash station must be readily accessible.[5]

-

Take precautionary measures against static discharge, including grounding of all equipment.[3][7]

Introduction to 1-Methylpiperidine-3,5-diol

1-Methylpiperidine-3,5-diol is a heterocyclic compound belonging to the piperidine class. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a common structural motif in many biologically active compounds and pharmaceutical drugs. The presence of two hydroxyl groups and an N-methyl substituent makes it a versatile building block for the synthesis of more complex molecules.

The synthesis of substituted piperidines is a significant area of focus in organic chemistry due to their prevalence in natural products and medicinal agents.[8] The specific stereochemistry of the substituents on the piperidine ring can have a profound impact on the biological activity of the final compound. Therefore, stereocontrolled synthesis methods are often of primary interest to researchers in drug development.

Overview of Synthetic Strategy

The synthesis of piperidine derivatives can be approached through various methods, including the hydrogenation of corresponding pyridine precursors or the cyclization of acyclic amino alcohols. For instance, 3,5-dimethylpiperidine is commonly synthesized via the hydrogenation of 3,5-dimethylpyridine using a metal catalyst like ruthenium on carbon (Ru/C).[9] Similarly, N-methylpiperidine can be produced by reacting 1,5-pentanediol with methylamine at high temperature and pressure over a catalyst.[10]

A common strategy for producing diols on a ring system involves the reduction of a corresponding diketone. This approach allows for potential stereochemical control during the reduction step, leading to specific cis or trans isomers. Another route involves the dihydroxylation of an unsaturated precursor. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction.

The protocol outlined below will focus on a conceptual pathway involving the reduction of a diketone precursor, which is a fundamental and illustrative method in organic synthesis.

Synthetic Workflow Diagram

Caption: Conceptual workflow for the synthesis of 1-Methylpiperidine-3,5-diol.

Experimental Protocol: Reduction of a Diketone Precursor

This section describes a representative, conceptual via the reduction of 1-methyl-3,5-piperidinedione.

Rationale for Reagent Selection:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting ketones to alcohols. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Its selectivity avoids the reduction of other functional groups that might be present in more complex substrates.

-

Methanol (MeOH): A common protic solvent that is suitable for NaBH₄ reductions. It serves both as a solvent for the substrate and as a proton source to protonate the resulting alkoxide intermediate.

Step-by-Step Methodology

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3,5-piperidinedione in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

-

Addition of Reducing Agent:

-

Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions over a period of 30-45 minutes. Adding the reagent portion-wise helps to manage the reaction rate and temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Quenching and Work-up:

-

Once the reaction is complete, cool the flask again to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.

-

-

Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-Methylpiperidine-3,5-diol.

-

Data Summary Table

| Parameter | Value/Description | Rationale/Reference |

| Molecular Formula | C₆H₁₃NO₂ | PubChem CID: 164148937[11] |

| Molecular Weight | 131.17 g/mol | PubChem CID: 164148937[11] |

| Precursor | 1-Methyl-3,5-piperidinedione | Hypothetical precursor |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Standard ketone reduction[8] |

| Solvent | Anhydrous Methanol | Common solvent for NaBH₄ reductions |

| Reaction Temperature | 0 °C to Room Temperature | Standard for controlling reactivity |

| Purification Method | Flash Column Chromatography | Standard for purifying organic compounds |

Conclusion

The described protocol provides a conceptual framework for the synthesis of 1-Methylpiperidine-3,5-diol. The successful synthesis of piperidine derivatives is fundamental to many areas of drug discovery and materials science.[9][12] Researchers must prioritize safety by using appropriate personal protective equipment and engineering controls due to the hazardous nature of the chemicals involved.[5][6] This guide serves as an educational resource for professionals, emphasizing the importance of careful planning, execution, and adherence to safety standards in synthetic organic chemistry.

References

-

1-Methylpiperidine - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved February 4, 2026, from [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023, November 2). UNIPI. Retrieved February 4, 2026, from [Link]

-

1-methyl piperidine, 626-67-5 - The Good Scents Company. (n.d.). Retrieved February 4, 2026, from [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025, June 20). Retrieved February 4, 2026, from [Link]

-

Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved February 4, 2026, from [Link]

-

(5R)-1-methylpiperidine-3,5-diol - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 4, 2026, from [Link]

- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.).

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. tuodaindus.com [tuodaindus.com]

- 10. N-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. (5R)-1-methylpiperidine-3,5-diol | C6H13NO2 | CID 164148937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

A Robust HILIC-MS Method for the Quantitative Analysis of 1-Methylpiperidine-3,5-diol

An Application Note for the Pharmaceutical Sciences

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a robust and sensitive analytical method for the quantification of 1-Methylpiperidine-3,5-diol, a polar heterocyclic compound relevant in pharmaceutical development. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase liquid chromatography (RPLC) methods offer poor retention and sensitivity. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) has been developed and validated. This method provides excellent retention, sharp peak symmetry, and low-level detection suitable for purity analysis, impurity profiling, and pharmacokinetic studies. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in a regulated environment.

Introduction: The Analytical Challenge

1-Methylpiperidine-3,5-diol (C₆H₁₃NO₂, MW: 131.17 g/mol ) is a polar molecule characterized by a piperidine ring, a tertiary amine, and two hydroxyl groups.[1] Its computed XLogP3 value of -0.8 signifies high hydrophilicity.[1] Such properties make it a challenging analyte for conventional RPLC, where it typically elutes in or near the solvent front with minimal retention, leading to poor resolution from other polar components and significant matrix interference.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for the separation of polar and hydrophilic compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] A water-rich layer is formed on the surface of the stationary phase, and analyte retention is primarily governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[4][5] This approach provides robust retention for highly polar analytes that are unretained in RPLC.

Furthermore, the absence of a strong chromophore in 1-Methylpiperidine-3,5-diol necessitates a more universal and sensitive detection technique than UV-Vis spectrophotometry. Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the ideal detector for this application.[6][7] The combination of HILIC with MS provides a powerful tool for the accurate quantification of this diol in various sample matrices. This application note presents a complete, validated HILIC-MS protocol for the analysis of 1-Methylpiperidine-3,5-diol, grounded in the principles outlined by the United States Pharmacopeia (USP) and ICH.[8][9][10]

Experimental Design

Materials and Reagents

-

1-Methylpiperidine-3,5-diol Reference Standard: Purity >98%, sourced from a reputable supplier.

-

Acetonitrile (ACN): LC-MS grade or equivalent.

-

Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

-

Formic Acid (FA): LC-MS grade, 99% purity.

-

Ammonium Formate: LC-MS grade, >99% purity.

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of forming accurate gradients at low flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

-

Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Sciex 7500, Thermo Vanquish Horizon with Orbitrap Exploris).

Chromatographic and Mass Spectrometric Conditions

The operational parameters were optimized to achieve a balance of retention, peak shape, and run time. Formic acid was chosen as a mobile phase additive to ensure good ionization of the tertiary amine in positive ion mode.

| Parameter | Optimized Condition |

| HPLC Column | HILIC Amide or Diol Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 95:5 Acetonitrile:Water with 0.1% Formic Acid |

| Gradient Program | 95% B to 60% B over 5 minutes, hold for 2 min, return to initial conditions and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Sample Diluent | 90:10 Acetonitrile:Water |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Precursor Ion (m/z): 132.1 (M+H)⁺Product Ion (m/z): To be determined by infusion; a likely fragment would be from the loss of water, e.g., 114.1 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: Optimized HPLC and MS Conditions.

Detailed Analytical Protocol

Preparation of Solutions

Causality: The use of a high-organic diluent (90% ACN) is critical in HILIC to prevent peak distortion and broadening. Injecting a sample in a highly aqueous diluent would disrupt the water layer on the stationary phase, leading to poor chromatography.

-

Mobile Phase A (Aqueous): Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of DI water. Add 1 mL of formic acid and mix thoroughly.

-

Mobile Phase B (Organic): Mix 950 mL of acetonitrile with 50 mL of DI water. Add 1 mL of formic acid and mix.

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylpiperidine-3,5-diol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (90:10 ACN:Water).

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance purity test, the protocol is straightforward:

-

Accurately weigh a suitable amount of the drug substance.

-

Dissolve and dilute in the sample diluent to achieve a final concentration within the validated linear range of the method.

-

Filter the solution through a 0.22 µm PTFE syringe filter if particulate matter is present.

Analytical Workflow

The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.

Caption: End-to-end workflow for the HILIC-MS analysis of 1-Methylpiperidine-3,5-diol.

Method Validation Protocol

This method was validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures".[9][10] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[10]

Validation Parameters

The validation process encompasses the following key performance characteristics:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix, placebo, and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) and y-intercept are evaluated.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by analyzing samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.05 mL/min).

Acceptance Criteria

| Parameter | Acceptance Criterion |

| Specificity | No significant interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% |

| LOQ Precision (% RSD) | ≤ 10.0% |

| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |

Table 2: Typical Method Validation Acceptance Criteria based on ICH Guidelines.

Validation Workflow Diagram

Caption: A logical workflow for the validation of the analytical method as per ICH Q2(R1).

Results and Discussion

The HILIC method provided excellent retention for 1-Methylpiperidine-3,5-diol, with a typical retention time of approximately 4.5 minutes under the specified conditions. This contrasts sharply with RPLC methods, where the analyte would elute near the void volume (< 1 minute). The peak shape was symmetrical, with a tailing factor consistently between 1.0 and 1.2, meeting the system suitability requirements outlined in USP <621>.[8][12]

The use of a mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provided exceptional selectivity. No interferences from common synthesis impurities or degradation products were observed at the analyte's retention time, confirming the method's specificity. The method demonstrated excellent linearity across a range of 1-100 µg/mL with a correlation coefficient (r²) of >0.999. Accuracy was confirmed with mean recovery values between 99.2% and 101.5% at all concentrations tested. Both repeatability and intermediate precision studies yielded a relative standard deviation (RSD) of less than 2%, demonstrating the method's high precision. The established LOQ was 1 µg/mL, which is adequate for most purity and impurity determination applications.

Conclusion

The HILIC-MS method described in this application note is a reliable, sensitive, and robust solution for the quantitative analysis of 1-Methylpiperidine-3,5-diol. It successfully overcomes the challenges associated with the high polarity and poor UV absorbance of the analyte. The method has been validated according to ICH guidelines and is demonstrated to be fit for purpose in a pharmaceutical development and quality control setting.

References

-

SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Li, J., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

-

TOSOH Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC International. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164148937, (5R)-1-methylpiperidine-3,5-diol. Retrieved from [Link]

-

United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

-

Hassan, M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Retrieved from [Link]

-

Ansari, M.J., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. PubMed. Retrieved from [Link]

-

Chirita, R.I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. Retrieved from [Link]

-

Affinisep. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

- 1. (5R)-1-methylpiperidine-3,5-diol | C6H13NO2 | CID 164148937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. usp.org [usp.org]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. ijper.org [ijper.org]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for the Synthesis of 1-Methylpiperidine-3,5-diol Derivatives

Introduction: The Significance of 1-Methylpiperidine-3,5-diol Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Among the various substituted piperidines, the 1-methylpiperidine-3,5-diol framework and its derivatives are of particular interest to researchers and drug development professionals. The presence of the vicinal diol functionality on the piperidine ring allows for diverse downstream derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These derivatives have shown potential in a range of therapeutic areas, underscoring the need for robust and efficient synthetic strategies.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 1-methylpiperidine-3,5-diol, focusing on a logical and field-proven two-step synthetic sequence: the Dieckmann cyclization to construct the core piperidine-3,5-dione structure, followed by a stereoselective reduction to afford the target diol. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the characterization and purification of the resulting stereoisomers.

Strategic Overview: A Two-Step Approach to the 1-Methylpiperidine-3,5-diol Scaffold

The synthesis of 1-methylpiperidine-3,5-diol is most effectively approached through the construction of a key intermediate, 1-methylpiperidine-3,5-dione. This dione can then be reduced to the desired diol, with the potential to control the stereochemical outcome of the hydroxyl groups.

Caption: Overall synthetic strategy for 1-methylpiperidine-3,5-diol.

This strategy offers a convergent and efficient route to the target molecule and its derivatives. The initial formation of the dione provides a versatile intermediate that can be readily purified and characterized before proceeding to the crucial reduction step.

Part I: Synthesis of the Key Intermediate: 1-Methylpiperidine-3,5-dione via Dieckmann Cyclization

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[2][3] In our approach, we will first synthesize the acyclic N-methylated diester precursor, followed by its base-catalyzed cyclization.

Protocol 1: Synthesis of Diethyl N-Methyl-3,3'-iminodipropionate

This protocol outlines the synthesis of the necessary diester precursor for the Dieckmann cyclization.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl 3-oxopentanedioate | 105-50-0 | 202.20 | 20.2 g | 0.1 |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 8.5 mL | ~0.11 |

| Sodium cyanoborohydride | 25895-60-7 | 62.84 | 6.9 g | 0.11 |

| Acetic Acid | 64-19-7 | 60.05 | 6.6 mL | 0.11 |

| Diethyl ether | 60-29-7 | 74.12 | 200 mL | - |

| Saturated NaHCO₃ solution | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (20.2 g, 0.1 mol) in methanol (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine (40% in H₂O, 8.5 mL, ~0.11 mol) to the stirred solution.

-

Add acetic acid (6.6 mL, 0.11 mol) dropwise to maintain the pH between 6 and 7.

-

In a separate beaker, dissolve sodium cyanoborohydride (6.9 g, 0.11 mol) in methanol (50 mL).

-

Add the sodium cyanoborohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water (100 mL) to the residue and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield diethyl N-methyl-3,3'-iminodipropionate as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Dieckmann Cyclization to 1-Methylpiperidine-3,5-dione

This protocol details the intramolecular condensation of the N-methylated diester to form the piperidine-3,5-dione ring.[2][3]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl N-methyl-3,3'-iminodipropionate | 6326-47-2 | 217.27 | 21.7 g | 0.1 |

| Sodium ethoxide | 141-52-6 | 68.05 | 7.5 g | 0.11 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 250 mL | - |

| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl ether | 60-29-7 | 74.12 | 150 mL | - |

| Saturated NaHCO₃ solution | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add sodium ethoxide (7.5 g, 0.11 mol) to anhydrous toluene (150 mL) under a nitrogen atmosphere.

-

Heat the suspension to reflux with vigorous stirring.

-

Dissolve diethyl N-methyl-3,3'-iminodipropionate (21.7 g, 0.1 mol) in anhydrous toluene (100 mL) and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours. The formation of a thick precipitate should be observed.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly add a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL) to the stirred mixture until the sodium salt of the β-keto ester dissolves and the solution becomes acidic (pH ~2-3).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is a β-keto ester. For decarboxylation, add 100 mL of 10% aqueous hydrochloric acid and reflux for 4-6 hours.

-

Cool the solution and neutralize with solid sodium bicarbonate.

-

Extract the aqueous solution with dichloromethane (3 x 75 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpiperidine-3,5-dione.

-

Purify the product by column chromatography on silica gel (Eluent: 50% Ethyl acetate in Hexane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 60-70%

Part II: Stereoselective Reduction of 1-Methylpiperidine-3,5-dione to 1-Methylpiperidine-3,5-diol

The reduction of the dione intermediate can lead to the formation of two diastereomers: the cis-diol and the trans-diol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Caption: Stereochemical pathways in the reduction of 1-methylpiperidine-3,5-dione.

Protocol 3: Synthesis of cis-1-Methylpiperidine-3,5-diol via Sodium Borohydride Reduction

Sodium borohydride is a mild reducing agent that typically attacks the carbonyl group from the less sterically hindered face, often leading to the kinetically favored product.[4]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-Methylpiperidine-3,5-dione | - | 127.15 | 1.27 g | 0.01 |

| Sodium borohydride | 16940-66-2 | 37.83 | 0.83 g | 0.022 |

| Methanol | 67-56-1 | 32.04 | 50 mL | - |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | 150 mL | - |

| Saturated NaCl solution | - | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | - |

Procedure:

-

Dissolve 1-methylpiperidine-3,5-dione (1.27 g, 0.01 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.83 g, 0.022 mol) in small portions to the stirred solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

-

Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is ~7.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: 5-15% Methanol in Dichloromethane gradient) to isolate the cis-diol.

Expected Yield: 80-90% (as a mixture of diastereomers, with the cis isomer being the major product).

Protocol 4: Synthesis of trans-1-Methylpiperidine-3,5-diol via Catalytic Hydrogenation

Catalytic hydrogenation can, under certain conditions, favor the formation of the thermodynamically more stable trans-diol.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-Methylpiperidine-3,5-dione | - | 127.15 | 1.27 g | 0.01 |

| 5% Ruthenium on Carbon (Ru/C) | 7440-18-8 | 101.07 (Ru) | 127 mg | - |

| Ethanol | 64-17-5 | 46.07 | 50 mL | - |

| Hydrogen gas | 1333-74-0 | 2.02 | 50 psi | - |

| Celite® | 68855-54-9 | - | - | - |

Procedure:

-

Place 1-methylpiperidine-3,5-dione (1.27 g, 0.01 mol) and 5% Ru/C (127 mg, 10 wt%) in a high-pressure hydrogenation vessel.

-

Add ethanol (50 mL) to the vessel.

-

Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: 5-15% Methanol in Dichloromethane gradient) to separate the cis and trans isomers.

Expected Yield: 70-80% (as a mixture of diastereomers, with an increased proportion of the trans isomer compared to the borohydride reduction).

Data Presentation and Characterization

The successful synthesis of 1-methylpiperidine-3,5-diol and its precursor should be confirmed by various analytical techniques.

Table 1: Summary of Synthetic Results

| Compound | Synthetic Method | Typical Yield (%) | Key Characterization Data |

| Diethyl N-Methyl-3,3'-iminodipropionate | Reductive Amination | 75-85 | ¹H NMR, ¹³C NMR, MS |

| 1-Methylpiperidine-3,5-dione | Dieckmann Cyclization | 60-70 | ¹H NMR, ¹³C NMR, MS, IR |

| cis-1-Methylpiperidine-3,5-diol | NaBH₄ Reduction | 80-90 (major isomer) | ¹H NMR, ¹³C NMR, MS |

| trans-1-Methylpiperidine-3,5-diol | Catalytic Hydrogenation | 70-80 (significant proportion) | ¹H NMR, ¹³C NMR, MS |

¹H NMR and ¹³C NMR Spectroscopy:

The stereochemistry of the cis and trans diols can often be distinguished by analyzing the coupling constants and chemical shifts in their NMR spectra. The cis isomer, with one axial and one equatorial hydroxyl group, will typically exhibit different proton and carbon chemical shifts compared to the trans isomer, which can exist in diaxial or diequatorial conformations.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Troubleshooting and Experimental Insights

-

Dieckmann Cyclization: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF can sometimes improve yields and reduce side reactions.

-

Reduction Stereoselectivity: The ratio of cis to trans diols can be influenced by the solvent, temperature, and the specific reducing agent used. For instance, bulkier reducing agents may lead to higher selectivity for the cis isomer.

-

Purification: The separation of the cis and trans diols can be challenging. Careful column chromatography with a shallow gradient is often required. Derivatization of the diols to their corresponding acetonides can sometimes facilitate separation.

Conclusion

The synthetic routes outlined in these application notes provide a reliable and adaptable framework for the preparation of 1-methylpiperidine-3,5-diol and its derivatives. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can access specific stereoisomers of this valuable scaffold for applications in drug discovery and medicinal chemistry. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific derivative being synthesized.

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145 (26), 14283–14289. [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synth. Commun.2008 , 38 (14), 2425-2433. [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.[Link]

-

Dieckmann Condensation. Organic Chemistry Portal.[Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.[Link]

-

(5R)-1-methylpiperidine-3,5-diol. PubChem.[Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.[Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.[Link]

-

Diethyl 3-oxopentanedioate. ChemBK.[Link]

-

Dieckmann Cyclization Comparative Reaction. gChem.[Link]

-

1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate.[Link]

-

Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Canterbury.[Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.[Link]

-

Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.[Link]

-

(3R,4R,5R)-5-(hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol. PubChem.[Link]

-

6beta-(Hydroxymethyl)piperidine-3alpha,5beta-diol. PubChem.[Link]

-

Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.[Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org.[Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax.[Link]

-

1-Methylpiperidine. MD Topology | NMR | X-Ray.[Link]

-

Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. Request PDF.[Link]

-

and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. PubMed.[Link]

-

Synthesis of labeled derivatives starting from diethyl... ResearchGate.[Link]

-

Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing.[Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts.[Link]

- CN103012156B - Preparation method of N,N-diethylethylenediamine.

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

Application Note: Analytical Characterization of 1-Methylpiperidine-3,5-diol

This Application Note is structured to guide researchers through the rigorous characterization of 1-Methylpiperidine-3,5-diol , a valuable scaffold in medicinal chemistry (e.g., for iminosugar mimics and alkaloid synthesis). Due to its lack of a strong chromophore and the presence of two chiral centers, this compound presents specific analytical challenges regarding detection and stereochemical assignment.

Introduction & Strategic Overview

1-Methylpiperidine-3,5-diol (MW: 131.17 g/mol ) is a piperidine alkaloid derivative often used as a chiral building block.[1] Its characterization requires a multi-modal approach because:

-

Lack of UV Absorbance: The saturated ring lacks a chromophore, rendering standard UV-HPLC ineffective without derivatization.[1]

-

Stereochemical Complexity: The molecule possesses two chiral centers (C3, C5), leading to potential cis (meso) and trans (enantiomeric pair) diastereomers.[1] Distinguishing these requires advanced NMR techniques.[1]

-

Polarity: High water solubility complicates extraction and standard reverse-phase retention.[1]

Analytical Workflow

The following decision tree outlines the logical flow for full characterization:

Figure 1: Analytical Decision Matrix for Piperidine Diols.

Protocol 1: Purity Profiling via HPLC-CAD (Charged Aerosol Detection)[1]

Rationale: Since the target molecule lacks a UV chromophore, standard UV detection at 210 nm is prone to baseline noise and interference from solvents. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors ideal for non-volatile, non-chromophoric analytes [1].[1]

Instrument Setup

-

System: HPLC with CAD (e.g., Thermo Vanquish) or ELSD.[1]

-

Column: High-pH stable C18 (e.g., Waters XBridge C18) or HILIC (e.g., TSKgel Amide-80).[1]

-

Note: HILIC is preferred for retaining highly polar diols.[1]

-

-

Mobile Phase:

Step-by-Step Method

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Acetonitrile:Water. Vortex for 30s. Filter through a 0.2 µm PTFE filter.[1]

-

Gradient (HILIC Mode):

-

Detection Parameters:

-

Data Analysis: Integrate the main peak. Impurities (synthesis byproducts like 3-hydroxypiperidine) will likely elute earlier or later depending on hydroxylation degree.[1]

Self-Validation Check: Inject a blank (solvent only).[1] The baseline must be flat.[1] If "ghost peaks" appear, increase the purity of the ammonium acetate salt.

Protocol 2: Stereochemical Assignment via NMR Spectroscopy

Rationale: The biological activity of piperidines is strictly governed by stereochemistry.[1] The 3,5-diol can exist as a cis (meso) isomer or a trans (racemic) pair.[1] NMR coupling constants (

Sample Preparation[1][4][5]

-

Solvent: Deuterated Methanol (

) or -

Concentration: 10 mg in 600 µL solvent.

Critical NMR Experiments

-

1H NMR (Proton):

-

Target Signals: Look for the N-Methyl singlet (~2.3 ppm) and the methine protons at C3/C5 (

). -

Coupling Analysis (

-values):-

Cis-diequatorial isomer: The protons at C3/C5 are axial.[1] They will show a large diaxial coupling (

Hz) to the axial protons at C2/C6 and C4.[1] -

Cis-diaxial isomer: The protons at C3/C5 are equatorial.[1] They will show small equatorial-axial or equatorial-equatorial couplings (

Hz).[1] -

Note: The diequatorial conformation is generally thermodynamically favored unless intramolecular H-bonding stabilizes the diaxial form.

-

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Experiment: Set mixing time to 500-800 ms.

-

Diagnostic Cross-peaks:

-

Cis-isomer: Strong NOE correlation between

and -

Trans-isomer:

and

-

-

Data Interpretation Table

| Feature | Cis-Isomer (Meso) | Trans-Isomer (Racemic) |

| Symmetry | Plane of symmetry ( | |

| 1H Signal Count | Simplified spectrum (halved). | Simplified spectrum (halved).[1] |

| Coupling ( | Large ( | Complex (one ax-ax, one eq-ax).[1] |

| NOE ( | Strong (if H's are diaxial).[1] | Absent (too far apart). |

Note: If H3 and H5 signals are identical in shift, the molecule has symmetry. To distinguish cis/trans, you rely on the NOE between H3/H5 and the coupling constants to the methylene neighbors.

Protocol 3: GC-MS Profiling (Derivatization Required)[1]

Rationale: For trace impurity analysis or if HPLC-CAD is unavailable, GC-MS is excellent but requires blocking the polar -OH groups to make the molecule volatile [3].

Reagents

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1]

-

Solvent: Anhydrous Pyridine.[1]

Step-by-Step Method

-

Preparation: Place 2 mg of dry sample in a GC vial.

-

Derivatization: Add 50 µL Pyridine and 100 µL MSTFA. Cap and heat at 60°C for 30 minutes.

-

Reaction:

.[1]

-

-

Injection: Inject 1 µL into GC-MS (Split 1:20).

-

GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm).[1]

-

Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

-

Inlet: 250°C.

-

-

MS Identification: Look for the bis-TMS derivative.[1]

References

-

Magnusson, B. et al. "Charged Aerosol Detection in Pharmaceutical Analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 2017.[1] Link

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016.[1] (Standard text for NOE/Coupling analysis).

-

Little, J. L. "Derivatization of Alcohols for GC-MS."[1] Journal of Chromatography A, 1999.[1] Link

(Note: While specific literature on 1-methylpiperidine-3,5-diol is sparse, these protocols are standard, validated approaches for the characterization of 3,5-disubstituted piperidines and similar alkaloids.)

Sources

experimental procedure for N-methylation of piperidine-3,5-diol

Selective -Methylation of Piperidine-3,5-diol: Strategies for Hydroxyl Tolerance

Strategic Assessment & Mechanistic Insight

The Challenge:

The

The "Polarity Trap":

Most standard methylation protocols (e.g., Methyl Iodide/

-

Competitive